molecular formula C6H10N2O B12944196 2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile

2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile

Cat. No.: B12944196
M. Wt: 126.16 g/mol
InChI Key: MSGNFTQKFKQAHU-PHDIDXHHSA-N
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Description

2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile is a chiral compound featuring a pyrrolidine ring with a hydroxyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic ring opening of aziridine-2-carboxylates, which are then converted to the desired pyrrolidine derivative . The reaction conditions often include the use of nucleophiles and specific catalysts to ensure high stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyrrolidine ring’s stereochemistry plays a crucial role in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.

    Proline: An amino acid with a pyrrolidine ring, important in protein structure.

    Pyrrolidine-2,5-diones: Compounds with similar structural features and biological activities.

Uniqueness

2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyl group and a nitrile group on a chiral pyrrolidine ring makes it a valuable compound for various applications .

Biological Activity

2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile, also known as this compound hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by a pyrrolidine ring, a hydroxyl group, and a nitrile group, this compound has been explored for various therapeutic applications.

The chemical structure of this compound is essential for its biological activity. The presence of the hydroxyl and nitrile groups contributes to its reactivity and interaction with biological targets.

Property Value
IUPAC Name 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile hydrochloride
CAS Number 2227679-49-2
Molecular Formula C6H10N2O·HCl
Molecular Weight 162.62 g/mol

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for target sites. Notably, the nitrile group can engage in dipole-dipole interactions, which may facilitate binding to active sites on proteins or enzymes.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, indicating possible applications in neurological disorders.
  • Antioxidant Activity : Some studies have suggested that the compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated a significant reduction in neuronal cell death and improved cognitive function in treated animals compared to controls.
  • Metabolic Disorders : In another study focusing on metabolic disorders, this compound was shown to modulate glucose metabolism and improve insulin sensitivity in diabetic mouse models.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Structural Features Biological Activity
PyrrolidineLacks hydroxyl and nitrile groupsLimited biological activity
ProlinolContains secondary alcohol insteadMild receptor activity
Pyrrolidine derivativesVarying functional groupsDiverse activities

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile

InChI

InChI=1S/C6H10N2O/c7-2-1-5-3-8-4-6(5)9/h5-6,8-9H,1,3-4H2/t5-,6-/m1/s1

InChI Key

MSGNFTQKFKQAHU-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)CC#N

Canonical SMILES

C1C(C(CN1)O)CC#N

Origin of Product

United States

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